![molecular formula C18H35N B2855545 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine CAS No. 1258650-91-7](/img/structure/B2855545.png)

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

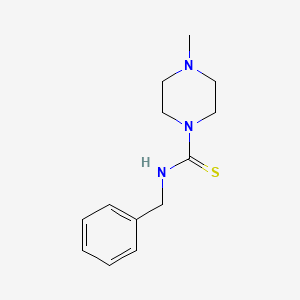

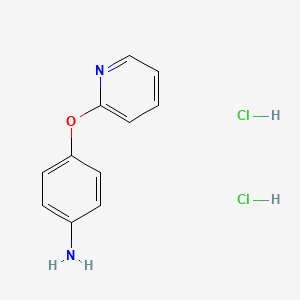

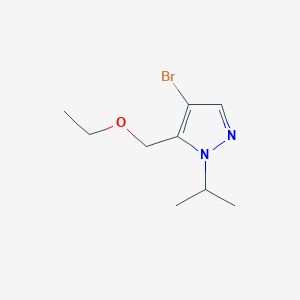

The compound “2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine” is a complex organic molecule. It contains two cyclohexane rings, each with a propan-2-yl (also known as isopropyl) group attached . One of the rings also has an amine group (-NH2) attached, making it a secondary amine .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane rings, the addition of the isopropyl groups, and the introduction of the amine group. Unfortunately, without specific research or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two cyclohexane rings and multiple isopropyl groups. The three-dimensional structure would be influenced by the shape of the cyclohexane rings and the spatial arrangement of the isopropyl groups .Chemical Reactions Analysis

As a secondary amine, this compound could potentially undergo reactions typical of amines, such as acid-base reactions or reactions with carbonyl compounds to form imines or enamines. The isopropyl groups could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a secondary amine, it would likely be a weak base. The presence of the cyclohexane rings could potentially make it relatively nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen

Novel Routes to Heterocyclic Compounds

Research demonstrates the potential of related compounds in the synthesis of pyrroles and benzofurans, which are significant in medicinal chemistry and materials science. For instance, 2-(Acylmethylene)propanediol diacetates have been shown to react under palladium catalysis with primary amines to yield 1,2,4-trisubstituted pyrroles, highlighting a method for synthesizing complex heterocyclic structures with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Additionally, propargyl amines undergo cyclization reactions under specific conditions to give substituted benzofuran derivatives, showcasing the utility of these reactions in creating pharmacologically relevant compounds (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).

Catalytic Processes and Ligand Activity

The compound and its derivatives have been utilized in catalytic processes, such as the asymmetric transfer hydrogenation of carbonyl compounds, where amidic tetradentate catalysts show useful enantiomeric excesses. This underscores the role of such compounds in enantioselective synthesis, which is crucial for drug development and synthesis of biologically active molecules (Marson & Schwarz, 2000).

Advanced Material Science Applications

In material science, amino-S-triazines and their N-oxyl-derivatives, related to the compound , have been evaluated as thermal and UV stabilizers in polypropylene films. This research indicates the potential of such compounds in improving the durability and lifespan of polymeric materials under various environmental conditions (Rosales-Jasso & Allen, 1999).

Cross-Coupling and Amination Techniques

Furthermore, innovative cross-coupling approaches for constructing anilines from cyclohexanones and amines have been reported, showcasing a novel method for C-N bond formation. This process involves a photoredox- and cobalt-based catalytic system, presenting a new avenue for synthesizing anilines, which are foundational structures in many pharmaceuticals (Dighe, Juliá, Luridiana, Douglas, & Leonori, 2020).

Eigenschaften

IUPAC Name |

2-propan-2-yl-N-(2-propan-2-ylcyclohexyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h13-19H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFZMJRVNWWMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCC1NC2CCCCC2C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)

![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)